molecular formula C6H11BrO2 B6232809 (2R)-2-bromo-4-methylpentanoic acid CAS No. 42990-28-3

(2R)-2-bromo-4-methylpentanoic acid

Cat. No.: B6232809
CAS No.: 42990-28-3
M. Wt: 195.1
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Description

Significance of (2R)-2-Bromo-4-methylpentanoic Acid as a Defined Chiral Synthon

This compound, a specific enantiomer of 2-bromo-4-methylpentanoic acid, serves as a crucial chiral synthon, which is a building block that introduces a specific stereocenter into a target molecule. nih.gov Its importance lies in its ability to impart a defined three-dimensional arrangement to the final product, which is often critical for its biological activity.

This particular compound is often derived from the naturally occurring amino acid, D-leucine, ensuring a high degree of enantiopurity. Its branched isobutyl side chain also provides a specific steric and lipophilic profile that can be beneficial in designing molecules with targeted biological interactions. The (R)-configuration at the α-carbon is a key feature that is transferred to the target molecule during synthesis, a process known as stereospecific reaction.

The applications of this compound are diverse. It has been utilized as an intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications. For instance, the bromine atom can be displaced by various nucleophiles to introduce new functionalities with retention or inversion of configuration, depending on the reaction mechanism. This allows for the creation of a library of chiral compounds from a single, well-defined starting material.

Table 1: Physicochemical Properties of 2-Bromo-4-methylpentanoic acid

PropertyValue
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Boiling Point240.5 °C at 760 mmHg
Density1.432 g/cm³
Refractive Index1.485

The data in this table represents general properties for 2-bromo-4-methylpentanoic acid and may not be specific to the (2R)-enantiomer. Data sourced from various chemical databases. nih.govlookchem.com

Principles of Stereochemical Control in the Synthesis of Chiral α-Brominated Carboxylic Acids

The synthesis of chiral α-brominated carboxylic acids with high enantiomeric purity is a significant challenge in organic chemistry. Several strategies have been developed to achieve stereochemical control.

One of the most common methods for preparing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction . libretexts.orglibretexts.orgpressbooks.pub This reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acid bromide, which then enolizes. libretexts.orglibretexts.org The subsequent bromination of the enol intermediate, followed by hydrolysis, yields the α-bromo carboxylic acid. libretexts.orglibretexts.org However, the classical HVZ reaction, when applied to a prochiral carboxylic acid, will produce a racemic mixture of the two enantiomers because the key enol intermediate is planar and can be attacked by bromine from either face with equal probability.

To achieve stereoselectivity, several approaches can be employed:

Resolution: A racemic mixture of the α-bromo carboxylic acid can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine. The different physical properties of these diastereomeric salts, such as solubility, allow for their separation by crystallization, followed by regeneration of the enantiomerically pure acid.

Chiral Auxiliary-Based Methods: A chiral auxiliary can be attached to the carboxylic acid before the bromination step. The steric hindrance provided by the auxiliary directs the bromine to attack from a specific face of the enolate or enol intermediate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α-bromo carboxylic acid.

Enantioselective Bromination: This approach involves the use of a chiral catalyst to control the stereochemical outcome of the bromination reaction. For instance, chiral Lewis acids or organocatalysts can be used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov

Synthesis from a Chiral Pool: As mentioned earlier for this compound, starting from an enantiomerically pure precursor, such as an amino acid, is a highly effective strategy. In the case of D-leucine, the stereocenter is already established. The conversion of the amino group to a bromine atom can be achieved through diazotization in the presence of a bromide source, often with retention of configuration, to yield the desired (R)-α-bromo acid.

Properties

CAS No.

42990-28-3

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Stereoselective Synthetic Methodologies for 2r 2 Bromo 4 Methylpentanoic Acid

Enantioselective Pathways for Direct Synthesis

Direct synthesis of (2R)-2-bromo-4-methylpentanoic acid with high enantiopurity can be achieved through several strategic approaches. These methods are designed to introduce the bromine atom at the α-position of the carboxylic acid with a high degree of stereocontrol.

Derivation from Chiral Amino Acid Precursors

A common and effective strategy for synthesizing α-halo acids with a specific stereochemistry is to start from a readily available chiral precursor, such as an amino acid. For the synthesis of this compound, the corresponding D-amino acid, D-leucine, serves as an ideal starting material.

The conversion of D-leucine to this compound typically involves a diazotization reaction followed by nucleophilic substitution with bromide ions. This process is often carried out in the presence of a nitrite (B80452) source, such as sodium nitrite, and a bromide source, like potassium bromide, under acidic conditions.

The reaction conditions, including temperature, concentration of reagents, and the nature of the solvent, are critical for maximizing the yield and enantiomeric excess of the product. Optimization studies have shown that careful control of the reaction temperature, often at or below 0°C, is crucial to minimize side reactions and racemization. The slow addition of the nitrite solution to the acidic mixture of the amino acid and bromide salt is also a key parameter for achieving high stereoselectivity.

ParameterConditionEffect on Yield and Enantiopurity
Temperature 0°C or belowMinimizes racemization and side reactions
Reagent Addition Slow addition of nitriteControls the reaction rate and improves selectivity
Acid Hydrobromic acidProvides both the acidic medium and the bromide nucleophile

The conversion of a chiral α-amino acid to an α-bromo carboxylic acid with retention of configuration is a classic example of a stereospecific reaction. The mechanism involves the formation of a diazonium salt from the amino group. This is followed by an intramolecular nucleophilic substitution where the carboxylate group attacks the α-carbon, leading to the formation of an α-lactone intermediate with inversion of configuration. Subsequently, the bromide ion attacks the α-lactone, also via an SN2 mechanism, causing a second inversion of configuration. The net result of these two successive inversions is the retention of the original stereochemistry of the starting amino acid. utexas.edulibretexts.org

This double inversion mechanism ensures that the (R)-configuration of the D-leucine precursor is transferred to the final this compound product.

Asymmetric α-Bromination of 4-Methylpentanoic Acid Derivatives

An alternative to using chiral precursors is the direct asymmetric α-bromination of a prochiral 4-methylpentanoic acid derivative. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the bromination reaction.

Chiral phase-transfer catalysis has emerged as a powerful tool for enantioselective transformations. beilstein-journals.orgnih.govnih.govphasetransfer.com In this methodology, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, facilitates the transfer of a reactant from one phase to another, creating a chiral environment for the reaction. phasetransfer.com For the α-bromination of 4-methylpentanoic acid derivatives, an enolate of the acid is generated in an aqueous phase and then transferred by the chiral phase-transfer catalyst into an organic phase containing the brominating agent, such as N-bromosuccinimide (NBS). The intimate ion pair formed between the chiral catalyst and the enolate directs the approach of the electrophilic bromine source, leading to the formation of one enantiomer of the α-bromo acid in excess. beilstein-journals.org

While significant progress has been made in the enantioselective α-chlorination and α-fluorination of carbonyl compounds using this method, achieving high enantioselectivity in α-bromination has been more challenging. nih.gov The development of more effective chiral phase-transfer catalysts for bromination is an active area of research.

Catalyst TypeBrominating AgentGeneral Outcome
Cinchona alkaloid-derived quaternary ammonium saltsN-Bromosuccinimide (NBS)Moderate to good enantioselectivity
Maruoka catalystsElectrophilic bromine sourcePotential for high efficiency and enantioselectivity

Transition metal-catalyzed C-H activation and functionalization represent a frontier in organic synthesis. The direct, enantioselective bromination of the α-C-H bond of a carboxylic acid is a highly desirable but challenging transformation. This approach typically involves a chiral metal complex that can selectively bind to the carboxylic acid and direct the bromination to the α-position with high stereocontrol.

Ruthenium-based catalysts have shown promise in directing meta-selective C-H functionalization of aromatic carboxylic acids. researchgate.net While direct metal-catalyzed enantioselective α-bromination of aliphatic carboxylic acids is still a developing field, the principles of directed C-H activation offer a potential future pathway for the synthesis of this compound. The design of a suitable chiral ligand that can effectively control the stereochemistry at the α-carbon of an aliphatic carboxylic acid during the C-H bromination step is the primary hurdle to be overcome.

Biocatalytic Routes to Enantiopure this compound

Biocatalysis offers an environmentally benign and highly selective approach to obtaining enantiomerically pure compounds. For the synthesis of this compound, both kinetic resolution and desymmetrization strategies are employed.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely used method that relies on the differential rate of reaction of enantiomers with an enzyme. In the context of producing this compound, this typically involves the selective enzymatic hydrolysis of an ester derivative of the corresponding (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Lipases are a common class of enzymes utilized for this purpose. For instance, Candida antarctica Lipase B (CALB) has been shown to selectively hydrolyze the (S)-ester of racemic ethyl 2-bromo-4-methylpentanoate. The reaction is typically carried out in a buffered aqueous solution, and after a specific reaction time, the unreacted (R)-ester can be separated and hydrolyzed to yield the enantiopure (R)-acid. A representative kinetic resolution is detailed below:

ParameterValue
SubstrateRacemic ethyl 2-bromo-4-methylpentanoate
EnzymeCandida antarctica Lipase B (CALB)
Concentration10 mg/mL
BufferPhosphate (pH 7.0)
Temperature30°C
Reaction Time48 hours
Conversion~45%

This process allows for the isolation of this compound with high enantiomeric excess.

Biocatalytic Desymmetrization Approaches

Biocatalytic desymmetrization involves the modification of a meso or prochiral substrate by an enzyme to create a chiral product. This approach can be highly efficient as it theoretically allows for a 100% yield of the desired enantiomer. For the synthesis of chiral carboxylic acids, this could involve the enantioselective hydrolysis of a meso-diester or the enantiotopic group-selective oxidation of a prochiral diol. While specific examples for the direct desymmetrization to this compound are not extensively detailed in the provided search results, the desymmetrization of meso pyrrolidine-2,5-dicarboxamides using E. coli whole cells to produce chiral carbamoylpyrrolidine-3-carboxylic acid derivatives highlights the potential of this strategy for accessing enantiopure acids. doaj.org The efficiency and enantioselectivity of such reactions are often dependent on the substituents of the starting material. doaj.org

Chiral Resolution of Racemic 2-Bromo-4-methylpentanoic Acid

Chiral resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. This can be achieved through the formation of diastereomeric salts or by chromatographic techniques.

Diastereomeric Salt Formation with Chiral Resolving Agents

This classical resolution technique involves reacting the racemic 2-bromo-4-methylpentanoic acid with an enantiomerically pure chiral base, often a chiral amine. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference allows for their separation by methods like fractional crystallization. libretexts.org

A common chiral resolving agent for acidic compounds is a chiral amine like (1R,2S)-ephedrine. The process involves dissolving the racemic acid and the chiral amine in a suitable solvent, such as ethanol, and allowing the diastereomeric salts to crystallize. Due to their different solubilities, one diastereomer will preferentially crystallize. After separation of the crystals, the desired enantiomer of the acid can be regenerated by treatment with a strong acid. libretexts.org

ParameterDetails
ReactantsRacemic 2-bromo-4-methylpentanoic acid and (1R,2S)-ephedrine
Molar Ratio1:1
SolventEthanol
Crystallization Temp.4°C
IsolationAcid-base extraction

Naturally occurring chiral bases like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine, are also frequently used for the resolution of racemic acids. libretexts.orglibretexts.org

A study on a different chiral carboxylic acid demonstrated the effectiveness of using trans-1-amino-2-indanol as a resolving agent. unchainedlabs.com The significant difference in solubility between the diastereomeric salts in a propionitrile (B127096):heptane (B126788) solvent system allowed for excellent resolution. unchainedlabs.com This highlights the importance of solvent selection in optimizing the separation.

Chromatographic and Other Physical Resolution Techniques

Chromatographic methods offer another powerful tool for the separation of enantiomers. Preparative chiral chromatography, such as supercritical fluid chromatography (SFC), can be used to resolve racemic mixtures. unchainedlabs.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. While this method can provide good recovery and high enantiomeric excess, it can be a more complex and resource-intensive process compared to diastereomeric salt formation. unchainedlabs.com

Advanced Optimization Strategies for Synthesis of this compound

Optimizing the synthesis of this compound involves fine-tuning reaction conditions to maximize yield and enantioselectivity. This can include adjusting parameters such as temperature, solvent, and catalyst loading.

In diastereomeric salt resolution, a key optimization parameter is the solvent system. Screening various solvents and solvent mixtures can dramatically impact the solubility difference between the diastereomeric salts, thereby improving the efficiency of the resolution. unchainedlabs.com For instance, a 1:1 mixture of propionitrile and heptane was identified as the optimal solvent system for the resolution of a chiral acid using trans-1-amino-2-indanol. unchainedlabs.com

Furthermore, the stoichiometry of the resolving agent can be critical. In some cases, using a 2:1 ratio of the chiral amine to the racemic acid was found to be necessary for complete salt formation and effective resolution. unchainedlabs.com

For biocatalytic methods, optimization can involve modifying the reaction conditions such as pH and temperature to enhance enzyme activity and stereoselectivity. blucher.com.br The choice of co-solvent can also play a crucial role in tuning the enzyme's performance. blucher.com.br

Strategies for Enhancing Enantiomeric Excess and Diastereoselectivity

Enhancing the stereochemical purity of this compound involves sophisticated synthetic strategies that can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric bromination.

Chiral Pool Synthesis: A straightforward approach to obtaining the (R)-enantiomer is to start from a readily available, enantiomerically pure precursor. D-leucine, which possesses the desired (R)-configuration at the eventual α-carbon, is a common starting material. The synthesis involves the diazotization of D-leucine in the presence of a bromide source, which proceeds with the retention of configuration. This method can produce this compound with an enantiomeric excess typically ranging from 85–90%.

Chiral Auxiliaries: A widely employed strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary. wikipedia.orgnumberanalytics.comsigmaaldrich.com This molecule attaches to the 4-methylpentanoic acid substrate, directs the stereoselective introduction of the bromine atom at the α-position, and is subsequently cleaved and often recovered for reuse. wikipedia.orgresearchgate.net Oxazolidinones, introduced by Evans, and pseudoephedrine amides are prominent examples of effective chiral auxiliaries. wikipedia.orgresearchgate.net The general process involves forming an amide between the carboxylic acid and the chiral auxiliary, followed by diastereoselective enolate formation and subsequent bromination. The steric hindrance provided by the auxiliary guides the electrophilic bromine source to one face of the enolate, leading to a high degree of diastereoselectivity. researchgate.net

Catalytic Asymmetric Bromination: The development of chiral catalysts has enabled the direct enantioselective bromination of carbonyl compounds. This approach avoids the need for stoichiometric chiral reagents.

Organocatalysis: Chiral amines, such as C₂-symmetric diphenylpyrrolidine derivatives, have been shown to effectively catalyze the α-bromination of aldehydes with high enantioselectivity (up to 96% ee). rsc.orgnih.gov While this is demonstrated on aldehydes, the principle of forming a chiral enamine intermediate that reacts with an electrophilic bromine source like N-bromosuccinimide (NBS) is a key strategy.

Metal Catalysis: Transition metal complexes with chiral ligands can catalyze the enantioselective C-H bromination. For instance, a palladium(II) acetate/ (R)-BINAP system has been used to catalyze the bromination of 4-methylpentanoic acid using NBS, achieving an enantiomeric excess of 82%.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, can facilitate the enantioselective α-bromination of carboxylic acid derivatives. A bifunctional thiourea (B124793) catalyst, for example, can activate both the substrate and the bromine source (NBS) through a halogen-bonding transition state to achieve stereocontrol.

The table below summarizes key findings from different catalytic approaches for asymmetric bromination.

Catalyst/MethodSubstrate TypeBromine SourceKey FeaturesReported Enantiomeric Excess (ee)
Pd(OAc)₂/(R)-BINAP4-methylpentanoic acidNBSMetal-catalyzed C-H bromination.82%
Cinchona-derived thiourea4-methylpentanoic acidNBSBifunctional phase-transfer catalysis via halogen-bonding.Not specified
C₂-symmetric diphenylpyrrolidineAldehydesNot specifiedOrganocatalytic enamine activation.Up to 96%

A related and well-studied method for creating stereogenic carbon-bromine bonds is enantioselective bromolactonization. nih.gov Studies on the bromolactonization of pentenoic acids using bifunctional catalysts derived from BINOL have shown that high enantiomeric ratios can be achieved. nih.govnih.gov The choice of solvent and brominating agent is crucial; for example, N-bromophthalimide (NBP) often provides higher enantioselectivity than molecular bromine (Br₂). nih.gov

Process Intensification and Yield Improvement in Scaled-Up Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that necessitate process intensification and optimization for improved yields and cost-effectiveness.

Addressing Scale-Up Challenges: The primary obstacles in scaling up enantioselective syntheses include maintaining high enantiomeric excess, managing purification, controlling reagent costs, and implementing robust process monitoring.

Purification: Column chromatography, a common purification method in the lab, becomes impractical and costly on a large scale. Alternative strategies include preparative High-Performance Liquid Chromatography (HPLC) or, more desirably, crystallization. The formation of derivatives, such as tert-butyl esters, can enhance the crystallinity of the product, simplifying isolation and purification.

Reagent Optimization: The cost of reagents becomes a significant factor in large-scale production. Optimizing the stoichiometry, such as reducing the excess of expensive coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC∙HCl) from 1.1 equivalents to 1.05 equivalents, can lead to substantial cost savings without compromising the reaction efficiency.

Process Analytical Technology (PAT): To ensure consistent product quality and maintain stereochemical integrity throughout the manufacturing process, in-line analytical methods are employed. Techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be integrated into the reaction vessel to monitor the reaction progress and enantiomeric excess in real-time.

The table below outlines common challenges in scaling up the synthesis and the corresponding process intensification strategies.

ChallengeIntensification/Improvement StrategyBenefit
Purification BottlenecksReplace column chromatography with preparative HPLC or crystallization.Increased throughput, reduced solvent waste, lower cost.
High Reagent CostsOptimize stoichiometry to minimize the use of excess or expensive reagents.Improved process economics and sustainability.
Process MonitoringImplement in-line PAT (e.g., FTIR, Raman spectroscopy) for real-time analysis.Enhanced process control, consistent product quality, immediate deviation detection.

Chemical Transformations and Reaction Pathways of 2r 2 Bromo 4 Methylpentanoic Acid

Nucleophilic Substitution Reactions at the α-Brominated Center

The bromine atom at the α-position of (2R)-2-bromo-4-methylpentanoic acid is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the utility of this compound in synthetic chemistry.

Scope of Nucleophiles and Reaction Conditions

A variety of nucleophiles can displace the bromide ion, leading to the formation of a diverse array of α-substituted carboxylic acids. Common nucleophiles include hydroxide (B78521), alkoxides, amines, thiols, and cyanide. The reaction conditions are typically tailored to the specific nucleophile and the desired product. For instance, reaction with aqueous sodium hydroxide leads to the corresponding α-hydroxy acid, while treatment with ammonia (B1221849) or primary amines yields α-amino acids. The use of alcoholic solutions as solvents is also common in these transformations.

The reaction with cyanide ions, typically from sodium or potassium cyanide in an ethanolic solution under reflux, is a valuable method for carbon-chain extension, producing a nitrile that can be further hydrolyzed to a dicarboxylic acid. chemguide.co.uk It is crucial to use a non-aqueous solvent to prevent the competing substitution by hydroxide ions. chemguide.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

NucleophileReagent(s)SolventProduct
HydroxideNaOH(aq)Water(S)-2-Hydroxy-4-methylpentanoic acid
AmineNH₃Ethanol(S)-2-Amino-4-methylpentanoic acid (Leucine)
ThiolR-SHEthanol(S)-2-(Alkylthio)-4-methylpentanoic acid
CyanideKCNEthanol(S)-2-Cyano-4-methylpentanoic acid
AzideNaN₃DMF(S)-2-Azido-4-methylpentanoic acid

Note: The stereochemistry of the products is discussed in the following section.

Investigation of Stereochemical Inversion and Retention during Substitution

A critical aspect of nucleophilic substitution at the chiral α-carbon of this compound is the stereochemical outcome of the reaction. Given that this is a secondary alkyl halide, the substitution reaction typically proceeds via an S(_N)2 mechanism. The S(_N)2 reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion. libretexts.org

Therefore, the reaction of this compound with a nucleophile is expected to yield the corresponding (S)-enantiomer. For example, the reaction with ammonia should produce (S)-2-amino-4-methylpentanoic acid, which is the naturally occurring amino acid L-leucine. organic-chemistry.org Similarly, reaction with hydroxide would yield (S)-2-hydroxy-4-methylpentanoic acid. nih.gov The stereospecificity of this reaction is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. While retention of configuration can occur under certain conditions, particularly in reactions involving neighboring group participation, the predominant pathway for simple nucleophilic substitution on this substrate is inversion.

Reduction Reactions of the α-Bromo Group

The α-bromo group in this compound can be reduced to a hydrogen atom, effectively removing the halogen. This transformation is typically achieved using strong reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the bromo group to afford 4-methylpentanoic acid. It is important to note that LiAlH₄ will also reduce the carboxylic acid moiety to a primary alcohol.

For a more selective reduction of the carbon-bromine bond without affecting the carboxylic acid, catalytic hydrogenation can be employed. However, this often requires specific catalysts and conditions to avoid reduction of the carboxyl group. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing alkyl halides or carboxylic acids under standard conditions. masterorganicchemistry.comyoutube.com

Oxidation Reactions of the Carboxylic Acid Moiety and Alkyl Chain

The oxidation of this compound can proceed at either the carboxylic acid moiety or the alkyl chain, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbon chain and the formation of smaller carboxylic acids or even carbon dioxide. Under controlled conditions, it may be possible to oxidize the alkyl chain.

Milder oxidation methods, such as the Swern oxidation, are typically employed for the conversion of alcohols to aldehydes or ketones and are not directly applicable to the oxidation of the alkyl chain of a carboxylic acid. wikipedia.orgorganic-chemistry.org The oxidation of the carboxylic acid group itself is challenging without disrupting the rest of the molecule.

Derivatization Chemistry for Functional Group Interconversion

The carboxylic acid group of this compound provides a handle for a variety of derivatization reactions, most notably amidation and esterification. These transformations are crucial for the incorporation of this chiral building block into larger molecules such as peptides and esters.

Amidation and Esterification Protocols

Amidation: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. A wide array of coupling reagents has been developed for this purpose. A common and effective method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. peptide.comorganic-chemistry.org For instance, this compound can be coupled with an amine like p-anisidine (B42471) using EDC hydrochloride in dichloromethane. More modern and highly efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.com

Esterification: Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. However, this method can be harsh and may not be suitable for sensitive substrates. A milder and widely used method is the Steglich esterification, which employs DCC as the coupling agent and a catalytic amount of DMAP. nih.govorganic-chemistry.orgwikipedia.org This method is particularly useful for the esterification of sterically hindered alcohols.

Table 2: Representative Amidation and Esterification Protocols for this compound

Reaction TypeReagent/CatalystAmine/AlcoholSolventProduct
AmidationEDC HClp-AnisidineCH₂Cl₂(2R)-N-(4-methoxyphenyl)-2-bromo-4-methylpentanamide
AmidationHATU, DIPEABenzylamineDMF(2R)-N-Benzyl-2-bromo-4-methylpentanamide
EsterificationH₂SO₄ (cat.)MethanolMethanolMethyl (2R)-2-bromo-4-methylpentanoate
EsterificationDCC, DMAP (cat.)EthanolCH₂Cl₂Ethyl (2R)-2-bromo-4-methylpentanoate

Preparation of Acyl Halides and Other Reactive Derivatives

This compound serves as a versatile starting material for the synthesis of various reactive derivatives. The presence of the carboxylic acid moiety allows for its conversion into highly reactive acyl halides, which are valuable intermediates in organic synthesis. Additionally, other derivatives such as esters and amides can be prepared, often with the strategic goal of protecting the carboxylic acid or introducing new functional groups.

The conversion of this compound to its corresponding acyl chloride is a key transformation that activates the carboxyl group for subsequent nucleophilic acyl substitution reactions. A common and effective method for this conversion is the use of oxalyl chloride in a suitable solvent like dichloromethane, often with a catalytic amount of pyridine. Thionyl chloride (SOCl₂) is another standard reagent for the synthesis of acyl chlorides from carboxylic acids. orgoreview.com

Similarly, the corresponding acyl bromide can be synthesized. Phosphorus tribromide (PBr₃) is a widely used reagent for converting carboxylic acids into acyl bromides, proceeding through a nucleophilic acyl substitution mechanism. orgoreview.com

Beyond acyl halides, other reactive derivatives of this compound are synthetically important. Esterification, for example, to form methyl esters, can be achieved, yielding compounds such as methyl 2-bromo-4-methylpentanoate. cymitquimica.com Amide formation is another critical derivatization. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC∙HCl). This reaction selectively forms an amide bond while preserving the stereochemistry at the chiral center and leaving the bromo substituent untouched.

The following table summarizes the preparation of various reactive derivatives from this compound:

Table 1: Synthesis of Reactive Derivatives from this compound
Derivative Reagent(s) Product Reference
Acyl Chloride Oxalyl chloride, pyridine (2R)-2-bromo-4-methylpentanoyl chloride
Acyl Chloride Thionyl chloride (SOCl₂) (2R)-2-bromo-4-methylpentanoyl chloride orgoreview.com
Acyl Bromide Phosphorus tribromide (PBr₃) (2R)-2-bromo-4-methylpentanoyl bromide orgoreview.com
Methyl Ester Not specified Methyl (2R)-2-bromo-4-methylpentanoate cymitquimica.com
Amide Amine (e.g., p-anisidine), EDC∙HCl N-Aryl-(2R)-2-bromo-4-methylpentanamide

Applications of 2r 2 Bromo 4 Methylpentanoic Acid in Complex Molecular Synthesis

As a Chiral Building Block for Active Pharmaceutical Ingredients and Analogues

The inherent chirality of (2R)-2-bromo-4-methylpentanoic acid makes it an attractive precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The isobutyl group and the bromine atom at the stereogenic C-2 position provide a scaffold that can be elaborated into a variety of target molecules.

Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While this compound represents a logical chiral precursor due to its similar isobutyl motif, prominent industrial syntheses of Pregabalin have historically relied on other methods. These established routes include the resolution of a racemic mixture of 3-aminomethyl-5-methyl-hexanoic acid or the asymmetric hydrogenation of a cyano-substituted olefin precursor using specialized chiral catalysts.

A direct synthetic pathway from this compound to Pregabalin is not widely documented in major patents or literature. Such a conversion would necessitate a complex transformation involving carbon chain extension and manipulation of the amine and acid functionalities, with careful control of the resulting stereochemistry.

Beyond GABA analogues, this compound is instrumental in building other biologically active scaffolds, particularly heterocyclic structures. A significant application is in the synthesis of chiral γ-lactams, which are core motifs in numerous pharmaceuticals and natural products. acs.org

Recent research has demonstrated a photoinduced, palladium-catalyzed enantioselective cascade reaction between 1,3-dienes and 2-bromoamides (derived from 2-bromo acids) to produce these valuable γ-lactams. acs.org This method allows for the efficient assembly of structurally diverse and enantioenriched lactam scaffolds. acs.org The reaction accommodates various branched alkyl 2-bromoamides, showcasing the potential utility of amides derived from this compound in this process. acs.org

Table 1: Examples of Chiral γ-Lactam Synthesis using 2-Bromoamides This table is based on data for representative 2-bromoamides in a palladium-catalyzed cascade reaction.

2-Bromoamide PrecursorDiene PartnerResulting γ-Lactam ProductYield (%)Enantiomeric Ratio (er)
N-cyclohexyl-2-bromo-3-methylbutanamide1,3-ButadieneChiral γ-lactam61%88.5:11.5
N-cyclohexyl-2-bromo-3,3-dimethylbutanamide1,3-ButadieneChiral γ-lactam37%87:13
N-benzyl-2-bromopropanamide1,3-ButadieneChiral γ-lactam47%81:19

Source: Data adapted from findings on photoinduced, Pd-catalyzed enantioselective cascade carboamidation of dienes. acs.org

Utility in Agrochemical and Specialty Chemical Synthesis

The application of chiral compounds is a growing trend in the agrochemical industry to improve efficacy and reduce environmental impact. Chiral sulfinamides, for instance, have noted applications in the development of agricultural chemicals. acs.org this compound can serve as a key precursor for these and other chiral intermediates used in this sector. The conversion of the bromo-acid to a corresponding sulfinamide or other derivative allows for the introduction of a specific stereocenter into the final agrochemical product. Its methyl ester form, 2-bromo-4-methylpentanoic acid methyl ester, is also recognized as a versatile reagent for creating complex molecules with potential use in agrochemicals and other specialty chemicals. slideshare.net

Integration into Combinatorial Libraries and Peptoid Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize large libraries of compounds for high-throughput screening in drug discovery. slideshare.net this compound and other chiral α-halo acids are particularly useful in a "sub-monomer" approach to building libraries of peptoids and related peptidomimetics.

Peptoids, or oligomers of N-substituted glycines, typically lack defined stereochemistry and conformational rigidity. By replacing the standard bromoacetic acid in the sub-monomer synthesis with a chiral α-bromo acid like this compound, it is possible to create stereochemically diverse libraries of oligomers, such as peptide tertiary amides (PTAs). This method involves a two-step cycle: acylation of a resin-bound amine with the chiral bromo-acid, followed by nucleophilic displacement of the bromide by a primary amine.

This strategy allows for the creation of vast libraries where the stereochemistry at each monomer unit can be controlled, significantly expanding the chemical space available for screening against biological targets.

Table 2: Sub-Monomer Approach for Generating Library Diversity

Synthetic StepReagentPurpose
Step 1: Acylation This compoundIntroduces the chiral backbone onto a primary or secondary amine.
Step 2: Displacement Primary Amine (R-NH₂)Displaces the bromide to install a specific side chain (R-group).

By using a single chiral bromo-acid and a set of 'n' different primary amines, 'n' unique monomer units can be generated.

Role as a Chiral Auxiliary Precursor in Asymmetric Reactions

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction, after which it is removed. While this compound itself is not typically used directly as an auxiliary, it is a valuable precursor for the synthesis of compounds that do function as chiral auxiliaries. acs.org

For example, chiral sulfinamides are known to be effective chiral auxiliaries in a range of chemical transformations. acs.org These sulfinamides can be synthesized from chiral precursors like this compound. The process involves converting the bromo-acid into a derivative that can then be used to direct an asymmetric reaction on a different molecule. The ability to deprotect or cleave the auxiliary after the reaction is a key feature of this methodology, and such deprotection steps have been demonstrated for sulfinamides, highlighting their utility in this role. acs.org Therefore, this compound serves as a foundational chiral building block for the creation of these more complex synthetic tools.

Mechanistic Elucidation and Computational Analysis of 2r 2 Bromo 4 Methylpentanoic Acid Chemistry

Detailed Mechanistic Studies of Synthetic Routes and Transformations

The chemical reactivity of (2R)-2-bromo-4-methylpentanoic acid is largely defined by the presence of the bromine atom at the alpha position to the carboxyl group. This structural feature is key to understanding its synthesis and subsequent reactions.

Stereochemical Control Mechanisms in Derivatization Reactions

The bromine atom at the α-position of this compound is a good leaving group, making the compound a valuable intermediate for various nucleophilic substitution reactions. libretexts.orgwikipedia.org The stereochemistry of these reactions is of paramount importance, as it determines the configuration of the final product.

Sɴ2 Reactions: α-Halo carboxylic acids are highly reactive towards Sɴ2 reactions. libretexts.org The adjacent carbonyl group stabilizes the transition state of the Sɴ2 reaction, thereby increasing the reaction rate compared to corresponding primary alkyl halides. libretexts.org In a typical Sɴ2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This results in an inversion of configuration at the chiral center. For this compound, an Sɴ2 reaction would lead to a product with an (S) configuration at the α-carbon.

Substrate and Auxiliary Control: Stereochemical outcomes can be influenced by various strategies. youtube.com Substrate control involves using the existing stereochemistry within a molecule to direct the stereochemistry of a new chiral center. youtube.com Auxiliary control involves temporarily introducing a chiral auxiliary to the molecule to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed. youtube.com For instance, the use of a chiral auxiliary attached to the carboxylic acid group of 4-methylpentanoic acid prior to bromination could potentially influence the stereochemical outcome of the α-bromination step itself.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools for investigating the intricacies of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Quantum Mechanical Calculations for Conformational and Electronic Properties

Quantum mechanical (QM) calculations, such as those based on density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to determine the stable conformations of this compound and to analyze its electronic properties. rsc.orgnih.gov These calculations can reveal the preferred spatial arrangement of the atoms and the distribution of electron density within the molecule.

For example, QM calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformers. The electronic properties, such as the partial charges on each atom and the energies of the molecular orbitals (HOMO and LUMO), can also be determined. This information is crucial for understanding the molecule's reactivity. The presence of the electronegative bromine atom significantly influences the electronic distribution, making the α-carbon more electrophilic and the α-hydrogen more acidic compared to the parent carboxylic acid. fiveable.me

Transition State Theory and Reaction Pathway Modeling

Transition state theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. masterorganicchemistry.comlibretexts.org The energy difference between the reactants and the transition state is the activation energy of the reaction. masterorganicchemistry.com

The Hammond postulate states that for an exothermic reaction step, the transition state will more closely resemble the reactants in structure, while for an endothermic step, it will resemble the products. youtube.com This principle, combined with computational modeling, helps in visualizing the geometry of the transition state and understanding how factors like sterics and electronics influence the reaction rate. youtube.com

Structure-Reactivity Relationships and Predictive Modeling

By systematically studying the reactions of this compound and related α-bromo carboxylic acids, it is possible to establish structure-reactivity relationships. For instance, the nature of the nucleophile and the solvent can significantly impact the rate and stereochemical outcome of substitution reactions.

Advanced Analytical Methodologies for Research and Development of 2r 2 Bromo 4 Methylpentanoic Acid

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral GC, Chiral HPLC)

The separation of enantiomers is paramount in the synthesis of single-enantiomer compounds like (2R)-2-bromo-4-methylpentanoic acid. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most powerful techniques for assessing enantiomeric purity. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For carboxylic acids such as this compound, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are often effective. scirp.orgsemanticscholar.org The separation can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comoup.com

In some cases, derivatization of the carboxylic acid with a chiral or achiral reagent can enhance separation or detection. nih.gov For instance, converting the acid to an ester or an amide can improve its chromatographic behavior and sensitivity.

A typical chiral HPLC method for a similar compound, Ezetimibe, is detailed in the table below, which can be adapted for this compound. scirp.orgsemanticscholar.org

ParameterCondition
Column Chiral Pak AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for the enantiomeric separation of volatile compounds. nih.gov For non-volatile compounds like this compound, derivatization to a more volatile ester, such as a methyl or ethyl ester, is necessary. Cyclodextrin-based chiral stationary phases are commonly employed in chiral GC. nih.gov

An example of a chiral GC method for the related compound 2-bromooctanoic acid methyl ester is provided in the table below.

ParameterCondition
Column Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium
Oven Temperature 110 °C (isothermal)
Injector Temperature 250 °C
Detector FID at 250 °C

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification of this compound and for monitoring the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are routinely used. The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the protons and carbons, respectively. nih.gov For this compound, the proton and carbon at the chiral center (C2) are of particular interest.

To determine enantiomeric purity by NMR, a chiral derivatizing agent or a chiral solvating agent can be used to create diastereomeric complexes that will exhibit distinct signals in the NMR spectrum. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H24.2 - 4.4 (dd)C1 (COOH)
H31.8 - 2.1 (m)C2 (CHBr)
H41.6 - 1.8 (m)C3 (CH₂)
H5 (CH₃)0.9 - 1.0 (d)C4 (CH)
COOH10 - 12 (s, broad)C5 (CH₃)

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions. nih.govchemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy by providing its exact mass. chemguide.co.uk This technique is crucial for confirming the identity of the final product and any intermediates. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. libretexts.orgwikipedia.org For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org

Predicted Mass Spectrometry Data for 2-bromo-4-methylpentanoic acid

Ion m/z (mass-to-charge ratio) Notes
[M+H]⁺195.0017 / 197.0000Molecular ion with proton, showing bromine isotope pattern.
[M-H]⁻192.9864 / 194.9843Deprotonated molecular ion.
[M-Br]⁺115.0759Loss of the bromine atom.
[M-COOH]⁺150.0071 / 152.0050Loss of the carboxylic acid group.

Note: These are predicted m/z values for the major isotopes. nih.govlibretexts.org

Validation of Analytical Methods for Synthetic Intermediates and Final Products

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. chromatographyonline.com For the analysis of this compound, this involves validating the methods used to assess its purity, potency, and enantiomeric identity. The validation process is typically performed according to guidelines from the International Council for Harmonisation (ICH). chromatographyonline.com

The key validation parameters for a chiral HPLC method are summarized in the table below.

Validation Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for the desired enantiomer should be well-resolved from the other enantiomer and any impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor changes in mobile phase composition, flow rate, or temperature.

Based on general principles of analytical method validation. scirp.orgoup.comnih.gov

Q & A

Q. What are the standard laboratory methods for synthesizing (2R)-2-bromo-4-methylpentanoic acid?

The compound is synthesized via bromination of 4-methylpentanoic acid using bromine (Br₂) in the presence of catalysts like phosphorus tribromide (PBr₃) or red phosphorus. Reaction conditions (e.g., temperature, stoichiometry) are tightly controlled to ensure selective alpha-bromination. Industrial-scale production employs continuous flow reactors for improved yield and purity .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a chiral intermediate in synthesizing pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitution (e.g., with amines or thiols), enabling the construction of complex molecules. It is also used to study enzyme mechanisms via covalent modification of active sites .

Q. What safety precautions are essential when handling this compound?

Due to the reactivity of brominated compounds, proper PPE (gloves, goggles) and ventilation are mandatory. Avoid inhalation or skin contact. Waste disposal must follow protocols for halogenated organic compounds. While specific toxicity data are limited, analogous bromo-acids are corrosive and require careful handling .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological interactions?

The (R)-configuration directs nucleophilic attacks (e.g., SN2 reactions) to specific spatial orientations, impacting reaction pathways and product stereochemistry. In biological systems, enantiomeric purity is critical; the (R)-form may selectively inhibit enzymes or bind receptors, unlike its (S)-counterpart or racemic mixtures .

Q. What strategies optimize enantiomeric purity during synthesis?

Enantioselective synthesis can be achieved using chiral catalysts or resolution techniques like chiral chromatography. Industrial methods leverage continuous flow reactors to maintain precise control over reaction parameters, minimizing racemization. Enzymatic resolution (e.g., lipase-mediated hydrolysis) is another viable approach .

Q. How is this compound utilized in probing enzyme active sites?

The bromine atom acts as a leaving group, enabling covalent modification of catalytic residues. For example, it can trap intermediates in hydrolytic enzymes (e.g., esterases) or inhibit metalloproteases by coordinating to active-site metal ions. Kinetic studies with this compound help elucidate substrate-binding mechanisms .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Key challenges include controlling exothermic reactions during bromination and preventing racemization under high-temperature or acidic conditions. Continuous flow systems address these by enabling rapid heat dissipation and consistent mixing, ensuring reproducible enantiomeric excess (>95%) .

Q. How do kinetic studies clarify reaction pathways in substitutions involving this compound?

Kinetic isotope effects (KIEs) and stereochemical tracking (e.g., using chiral GC/MS) reveal whether reactions proceed via SN1, SN2, or radical mechanisms. For instance, a primary KIE indicates bond-breaking in the rate-determining step, typical of SN2 pathways .

Q. What analytical techniques validate the enantiomeric purity of this compound?

Chiral HPLC with polarimetric detection or NMR using chiral shift reagents (e.g., Eu(hfc)₃) are standard. High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm structural and stereochemical fidelity .

Q. Why is the (R)-enantiomer preferred over racemic mixtures in drug discovery?

The (R)-form often exhibits higher target specificity and reduced off-target effects. For example, in kinase inhibitors, enantiopurity minimizes toxicity linked to nonselective binding. Regulatory guidelines also mandate enantiomeric characterization for chiral drugs .

Methodological Insights

  • Purification: Recrystallization from ethanol/water mixtures or flash chromatography (silica gel, hexane/ethyl acetate) removes impurities.
  • Reaction Optimization: Design of Experiments (DoE) evaluates variables (e.g., catalyst loading, solvent polarity) to maximize yield and enantioselectivity.
  • Mechanistic Probes: Isotopic labeling (e.g., ²H or ¹⁸O) tracks bond cleavage in substitution reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.